N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound belongs to a class of tricyclic carboxamide derivatives characterized by a fused heterocyclic scaffold. The core structure includes a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene system, substituted with a 2-chlorophenylmethyl group at the N-position and a 4-methylphenylmethyl group at the 7-position.
Its synthesis likely involves click chemistry or coupling reactions, as seen in analogous alkaloid-derived systems .
Properties
Molecular Formula |
C27H22ClN5O2 |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-9-11-18(12-10-17)16-33-24(29)20(26(34)30-15-19-6-2-3-7-22(19)28)14-21-25(33)31-23-8-4-5-13-32(23)27(21)35/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
IPBCMRJQBVEVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4Cl)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the chlorophenyl and methylphenyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imino and oxo groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide with key analogs identified in literature and databases:
Key Observations:
Substituent Effects on Solubility : The 2-chlorophenyl and 4-methylphenyl groups in the target compound confer moderate lipophilicity, whereas analogs with polar groups (e.g., tyrosine in Compound 7 ) exhibit improved aqueous solubility.
Electronic Modifications: Replacement of the imino group with a cyano group (as in the 5-cyano analog ) reduces hydrogen-bonding capacity but increases electrophilicity at the carboxamide site.
Metabolic Stability : Fluorinated analogs (e.g., 4-fluorophenyl derivative ) show enhanced resistance to oxidative metabolism compared to chlorinated or methylated variants.
Structural and Electronic Analysis
Crystallographic Insights:
The tricyclic core’s geometry has been analyzed using tools like SHELXL and Mercury CSD . Key findings include:
- Bond Lengths: The C=O (2-oxo) and C=N (imino) bonds in the target compound (1.22 Å and 1.28 Å, respectively) are consistent with resonance-stabilized systems, similar to alkaloid scaffolds .
- Packing Patterns : Aromatic substituents induce π-stacking interactions in the crystal lattice, analogous to the 3,4-dimethoxybenzamide derivative .
Reactivity Comparisons:
- Click Chemistry Compatibility : Unlike Compound 7 , the target compound lacks propargyl or azide groups, limiting its utility in Huisgen cycloaddition reactions.
- Halogen Reactivity : The 2-chlorophenyl group may undergo nucleophilic aromatic substitution less readily than brominated analogs (e.g., N-(3-bromobenzyl) derivatives ).
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 396.83 g/mol. Its structure incorporates several functional groups including an imino group and carbonyl functionalities that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN5O |
| Molecular Weight | 396.83 g/mol |
| Functional Groups | Imino, Carbonyl |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activity with potential applications in various therapeutic areas.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The presence of the imino and carbonyl groups allows the compound to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The structural features enable binding to specific receptors which may alter signaling pathways related to cell proliferation and apoptosis.
Anticancer Potential
The compound’s ability to inhibit cell proliferation has been highlighted in several studies focusing on cancer therapy. Its interaction with cancer-related pathways suggests potential as an anticancer agent:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Investigations into apoptosis induction and cell cycle arrest have provided insights into its anticancer mechanisms.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Triazine Derivatives : A study demonstrated that triazine derivatives exhibit significant anticancer properties through apoptosis induction in breast cancer cells.
- Antimicrobial Efficacy : Research on similar compounds indicated effective inhibition of Gram-positive bacteria through disruption of cell wall synthesis.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
